molecular formula C13H14ClNO4 B1487923 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole CAS No. 1489453-49-7

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Cat. No. B1487923
M. Wt: 283.71 g/mol
InChI Key: DFPFMLGCAMANCC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the chloromethyl group attached to one carbon of the ring and the trimethoxyphenyl group attached to another carbon of the ring. The three methoxy groups (-OCH3) on the phenyl ring could potentially influence the compound’s electronic properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole ring, the chloromethyl group, and the trimethoxyphenyl group. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the trimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the oxazole ring, the chloromethyl group, and the trimethoxyphenyl group could influence properties such as polarity, solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthetic Elaboration of Oxazoles

2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, serve as reactive scaffolds in synthetic chemistry. They are used for synthesizing various oxazole derivatives through substitution reactions. This includes the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

Creation of Extended Heterocyclic Scaffolds

The compound aids in the establishment of new routes for synthesizing 2, 4, 5-trisubstituted oxazoles. This process involves the use of nonsymmetrical acyloins, with the chloromethyl analogue facilitating the refinement of the cyclization reaction for these oxazoles (Patil, Luzzio, & Demuth, 2015).

Photooxygenation for Macrolide Synthesis

2-(ω-Hydroxyalkyl)-4,5-diphenyloxazoles, which can be derived from 2-(chloromethyl)oxazoles, are used in the photooxygenation process. This method is important for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Antiproliferative Activity in Drug Synthesis

2,4,5-Trisubstituted oxazole derivatives, which include the chloromethyl analogue, have been synthesized and evaluated for their antiproliferative activity. This makes them potential candidates for use in medicinal chemistry, particularly in cancer research (Liu et al., 2009).

Coordination Chemistry

Oxazoles, including the chloromethyl variant, are used in coordination chemistry as chiral auxiliaries in asymmetric organic syntheses. They are attractive due to their versatility, ease of synthesis, and the proximity of chiral centers to donor atoms (Gómez, Muller, & Rocamora, 1999).

Transthyretin Amyloidogenesis Inhibitors

2-(Chloromethyl)oxazoles have been employed in the synthesis of compounds with a C(4) carboxyl group, which are evaluated as inhibitors of transthyretin amyloid fibrils. This application is significant in the context of diseases like amyloidosis (Razavi et al., 2005).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential biological or pharmacological activities .

properties

IUPAC Name

2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFMLGCAMANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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